N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide is a chemical compound that has garnered attention for its potential pharmacological applications. This compound features a unique structure that includes a benzothiophene moiety and an ethoxybenzamide group, which may contribute to its biological activity. The compound is classified as a small molecule and is primarily investigated for its role as an inhibitor of specific kinases, particularly within the mitogen-activated protein kinase family.
The compound's synthesis and characterization have been documented in various scientific literature, highlighting its potential as a therapeutic agent. It is categorized under experimental drugs due to its ongoing research status and lack of formal approval for clinical use. The compound's DrugBank ID is DB07217, indicating its inclusion in drug databases for further research and development.
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide typically involves a multi-step process. One effective method described in the literature follows a two-stage protocol:
The synthesis process involves monitoring the reactions using thin-layer chromatography (TLC) to ensure completion and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure of the synthesized compound.
The molecular formula of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide is . The structure features:
The compound's molecular weight is approximately 299.38 g/mol. Its structural representation can be derived from its IUPAC name and various chemical identifiers available in databases such as DrugBank.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide has shown potential in inhibiting several kinases. Notably, it has been identified as a selective inhibitor of c-Jun N-terminal kinases (JNK) 2 and 3 with IC50 values indicating significant potency against these targets .
The binding interactions between this compound and its target proteins have been elucidated using X-ray crystallography, revealing unique binding modes that facilitate its inhibitory effects on kinase activity.
The mechanism of action for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide primarily involves its role as an inhibitor of JNK signaling pathways. By binding to the ATP-binding site of JNKs, it prevents phosphorylation events that are crucial for downstream signaling involved in cell proliferation and apoptosis .
Upon binding to JNKs, the compound disrupts normal kinase activity, which can lead to altered cellular responses to stress stimuli and inflammatory signals.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide typically appears as a yellow powder with a melting point ranging from 213°C to 215°C when recrystallized from appropriate solvents .
The compound exhibits solubility in organic solvents such as dimethylformamide and ethanol but may have limited solubility in water due to its hydrophobic benzothiophene core.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide is primarily explored for its potential applications in treating inflammatory diseases due to its ability to inhibit JNK pathways involved in inflammatory responses. Its selective inhibition profile suggests possible uses in cancer therapy by targeting specific signaling pathways that promote tumor growth and survival .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0